molecular formula C12H16BrNO2 B1447164 2-Bromo-n-(4-propoxybenzyl)acetamide CAS No. 1225740-34-0

2-Bromo-n-(4-propoxybenzyl)acetamide

Cat. No.: B1447164
CAS No.: 1225740-34-0
M. Wt: 286.16 g/mol
InChI Key: HWNHMHQSSBUCPX-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-propoxybenzyl)acetamide is a chemical compound that belongs to the class of substituted benzyl amides. It has the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(4-propoxybenzyl)acetamide typically involves the bromination of n-(4-propoxybenzyl)acetamide. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(4-propoxybenzyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted amides, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-Bromo-n-(4-propoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(4-propoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-n-(4-isopropoxybenzyl)acetamide: Similar in structure but with an isopropoxy group instead of a propoxy group.

    2-Bromo-n-(4-methoxybenzyl)acetamide: Contains a methoxy group instead of a propoxy group.

    2-Bromo-n-(4-ethoxybenzyl)acetamide: Contains an ethoxy group instead of a propoxy group.

Uniqueness

2-Bromo-n-(4-propoxybenzyl)acetamide is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-bromo-N-[(4-propoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNHMHQSSBUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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